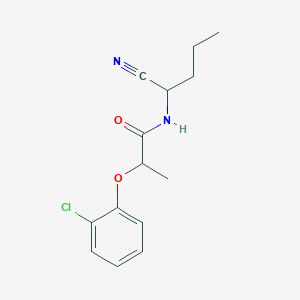

2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide, also known as clofibric acid, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

Clofibric acid exerts its biological effects by binding to and activating PPARα, a transcription factor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, which can improve insulin sensitivity and reduce the risk of metabolic disorders such as type 2 diabetes.

Biochemical and Physiological Effects

Clofibric acid has been shown to have a wide range of biochemical and physiological effects. It has been reported to lower plasma triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models and humans. Clofibric acid has also been shown to improve insulin sensitivity and reduce inflammation in obese and diabetic animal models. In addition, 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid has been found to induce peroxisome proliferation in animal models, which has been linked to the development of liver tumors.

Advantages and Limitations for Lab Experiments

Clofibric acid is a useful tool for studying the biological effects of PPARα activation and peroxisome proliferation. It is relatively easy to synthesize and can be administered orally to animals. However, there are some limitations to its use in lab experiments. Clofibric acid has been shown to have off-target effects, such as inhibiting the activity of cytochrome P450 enzymes and inducing oxidative stress. In addition, the development of liver tumors in animal models treated with 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid raises concerns about its safety for long-term use.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid. One area of interest is the development of selective PPARα agonists that do not induce peroxisome proliferation. Another area of interest is the investigation of the off-target effects of 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid, which may have implications for its use in humans. Finally, the safety of 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid for long-term use needs to be further evaluated, particularly in light of its potential to induce liver tumors in animal models.

Conclusion

In conclusion, 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a useful tool for studying the biological effects of PPARα activation and peroxisome proliferation, but its off-target effects and potential for inducing liver tumors raise concerns about its safety for long-term use. Further research is needed to develop selective PPARα agonists and evaluate the safety of 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid for human use.

Synthesis Methods

Clofibric acid can be synthesized through the reaction of 2-chlorophenol with butyronitrile in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with propionyl chloride to form 2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acid.

Scientific Research Applications

Clofibric acid has been extensively used in scientific research as a tool to study various biological processes. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. Clofibric acid has also been used to induce peroxisome proliferation in animal models, which has been linked to the development of liver tumors.

properties

IUPAC Name |

2-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-3-6-11(9-16)17-14(18)10(2)19-13-8-5-4-7-12(13)15/h4-5,7-8,10-11H,3,6H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGWYTTYLJWDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)

![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)